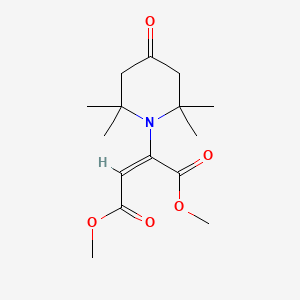
(2,2,6,6-Tetramethyl-4-oxo-1-piperidyl)maleic acid dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,6,6-Tetramethyl-4-oxo-1-piperidyl)maleic acid dimethyl ester is a chemical compound known for its unique structural properties and diverse applications in various fields of science and industry. This compound is characterized by the presence of a piperidine ring with four methyl groups and a keto group, along with a maleic acid dimethyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-Tetramethyl-4-oxo-1-piperidyl)maleic acid dimethyl ester typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with maleic acid dimethyl ester under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like dichloromethane. The reaction mixture is stirred at a controlled temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2,2,6,6-Tetramethyl-4-oxo-1-piperidyl)maleic acid dimethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted esters or amides.
Scientific Research Applications
(2,2,6,6-Tetramethyl-4-oxo-1-piperidyl)maleic acid dimethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2,2,6,6-Tetramethyl-4-oxo-1-piperidyl)maleic acid dimethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of (2,2,6,6-Tetramethyl-4-oxo-1-piperidyl)maleic acid dimethyl ester.
4-Oxo-2,2,6,6-tetramethylpiperidine 1-oxyl: A related compound with similar structural features but different reactivity.
2,2,6,6-Tetramethylpiperidine: Another structurally related compound used in various chemical reactions.
Uniqueness
This compound is unique due to its combination of a piperidine ring with a maleic acid ester moiety, providing distinct reactivity and applications. Its stability and versatility make it valuable in both research and industrial contexts.
Properties
CAS No. |
110998-15-7 |
|---|---|
Molecular Formula |
C15H23NO5 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
dimethyl (E)-2-(2,2,6,6-tetramethyl-4-oxopiperidin-1-yl)but-2-enedioate |
InChI |
InChI=1S/C15H23NO5/c1-14(2)8-10(17)9-15(3,4)16(14)11(13(19)21-6)7-12(18)20-5/h7H,8-9H2,1-6H3/b11-7+ |
InChI Key |
XGXAVNHACSQRHY-YRNVUSSQSA-N |
Isomeric SMILES |
CC1(CC(=O)CC(N1/C(=C/C(=O)OC)/C(=O)OC)(C)C)C |
Canonical SMILES |
CC1(CC(=O)CC(N1C(=CC(=O)OC)C(=O)OC)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















